molecular formula C16H11BrN2O2S B2912915 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207009-07-1

4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2912915
CAS RN: 1207009-07-1
M. Wt: 375.24
InChI Key: WRDOSYFLTWGEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic organic compound that contains a benzothiazine ring and a carbonitrile group.

Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

Research indicates that derivatives related to the benzothiazine core structure have been utilized in the synthesis of a wide range of pyridine and fused pyridine derivatives. These compounds hold potential for various biological and pharmacological applications, showcasing the versatility of the benzothiazine framework in medicinal chemistry (S. A. Al-Issa, 2012).

Development of Benzothiazines and Benzoisothiazoles

Another study explores the reactivity of sulfoximine-functionalized benzothiazines, leading to the formation of both benzothiazines and benzoisothiazoles under palladium-catalyzed conditions. This research opens avenues for the creation of compounds with potential utility in various chemical and pharmaceutical applications (M. Harmata et al., 2005).

properties

IUPAC Name

4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S/c1-11-8-12(6-7-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOSYFLTWGEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

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